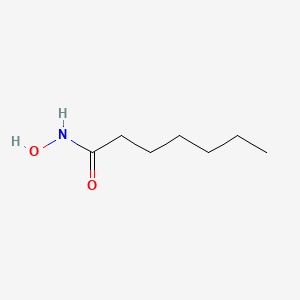

N-Hydroxyheptanamide

Description

Overview of Histone Deacetylase (HDAC) Inhibitors in Contemporary Drug Discovery

Epigenetic modifications play a crucial role in regulating gene expression without altering the DNA sequence itself. One of the key mechanisms in this regulation is the acetylation and deacetylation of histone proteins. Histone acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histones, leading to a more relaxed chromatin structure that generally allows for gene transcription. ekb.eg Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more compact chromatin structure and transcriptional repression. ekb.eg

In various diseases, particularly cancer, the activity of HDACs is often dysregulated. mdpi.comnih.gov This aberrant activity can lead to the silencing of tumor suppressor genes, promoting uncontrolled cell growth and proliferation. nih.gov Consequently, HDACs have become a major target for therapeutic intervention in oncology and other fields like neurology and inflammatory diseases. ekb.egmdpi.com

HDAC inhibitors (HDACis) are compounds that block the function of these enzymes. By inhibiting HDACs, these agents can restore the normal acetylation levels of histones and other non-histone proteins, leading to the re-expression of silenced genes. This can induce various anti-cancer effects, including cell cycle arrest, apoptosis (programmed cell death), and the differentiation of malignant cells. nih.govoncotarget.com

The general structure of a typical HDAC inhibitor consists of three key components: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site of the HDAC enzyme. tandfonline.com Hydroxamic acids (-CONHOH) are one of the most potent and widely utilized zinc-binding groups in the design of HDACis. mdpi.com To date, several HDAC inhibitors have received regulatory approval for the treatment of specific cancers, and a multitude of others are in various stages of clinical development, highlighting the therapeutic promise of this class of drugs. ekb.egtandfonline.comfrontiersin.org

N-Hydroxyheptanamide as a Pivotal Scaffold in Targeted Therapeutic Agent Development

This compound represents a simple hydroxamic acid-containing molecule. While it possesses intrinsic HDAC inhibitory activity, its primary significance in academic research is its role as a versatile structural scaffold. The this compound moiety, comprising a seven-carbon linker and a terminal hydroxamic acid group, serves as an effective linker and zinc-binding group combination. Medicinal chemists have extensively used this scaffold as a starting point to design and synthesize novel, highly potent, and often multi-targeted therapeutic agents. nih.govnih.govnih.gov

For instance, research has led to the development of CUDC-101, a compound where a quinazoline-based moiety is attached to the this compound scaffold. acs.orgnih.gov This molecule was designed to be a multi-acting inhibitor, targeting not only HDACs but also the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are critical in cancer progression. acs.orgnih.gov

Another example is the 7-ureido-N-hydroxyheptanamide derivative, CKD5, which has demonstrated potent anti-cancer effects in glioblastoma models, proving more effective than earlier pan-HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid). oncotarget.com Further studies have explored incorporating scaffolds like 2-oxoindoline, 6-hydroxy-2-methylquinazolin-4(3H)-one, and 7-hydroxy-2-oxo-2H-chromene-3-carboxamide, leading to compounds with significant cytotoxic effects against various human cancer cell lines. nih.govnih.govx-mol.net

The following tables summarize the research findings for several derivative compounds that utilize the this compound scaffold, detailing their inhibitory concentrations (IC₅₀) against specific enzymes and cancer cell lines.

Table 1: Inhibitory Activity of this compound-Based Compounds

| Compound Name/Identifier | Target(s) | IC₅₀ Value(s) | Source(s) |

|---|---|---|---|

| CUDC-101 (7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide) | HDAC | 4.4 nM | acs.orgnih.gov |

| EGFR | 2.4 nM | acs.orgnih.gov | |

| HER2 | 15.7 nM | acs.orgnih.gov | |

| CKD5 (7-ureido-N-hydroxyheptanamide derivative) | Pan-HDAC | More potent than SAHA | oncotarget.com |

| Compound 6a (N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide) | HDAC | < 0.001 µM | nih.gov |

| Compound 14i (this compound with 6-hydroxy-2-methylquinazolin-4(3H)-one) | Whole Cell HDAC | 7.07 µM | nih.govcolab.ws |

| Compound 14j (this compound with 6-hydroxy-2-methylquinazolin-4(3H)-one) | Whole Cell HDAC | 9.24 µM | nih.govcolab.ws |

Table 2: Cytotoxic Activity (IC₅₀) of this compound Derivatives against Human Cancer Cell Lines

| Compound/Series | Cell Line (Cancer Type) | IC₅₀ Value(s) | Source(s) |

|---|---|---|---|

| Indirubin-based N-hydroxyheptanamides (Series 4a-h) | SW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung) | 0.007 µM to 0.09 µM | nih.gov |

| N-hydroxyheptanamides with 7-hydroxy-2-oxo-2H-chromene-3-carboxamides (Compounds 6a, 6m-o) | NCCIT (Embryonic Carcinoma) | 0.79 µM to 1.95 µM | x-mol.netcolab.ws |

| Compound 6a (N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide) | SW620 (Colon), HCT116 (Colorectal) | Comparable to SAHA (0.101 µM) | nih.gov |

| BRAF/HDAC Dual Inhibitor (Compound 14b) | HT-29 (Colorectal), HCT116 (Colorectal) | Potent antiproliferative activity | frontiersin.org |

These studies underscore the pivotal role of the this compound structure as a foundational element in modern drug design. Its adaptability allows for the creation of targeted agents that can inhibit specific enzymes or even multiple pathways involved in disease, demonstrating its enduring value in academic and pharmaceutical research. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxyheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMPWDWLVIWORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184489 | |

| Record name | Heptanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30406-18-9 | |

| Record name | N-Hydroxyheptanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30406-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanamide, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030406189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Hydroxyheptanamide

General Synthetic Routes for N-Hydroxyheptanamide Analogue Preparation

The synthesis of this compound and its analogues generally centers on the formation of a hydroxamic acid functional group. The most common and direct method involves the coupling of a heptanoic acid derivative with hydroxylamine (B1172632).

A typical procedure begins with the activation of the carboxylic acid. This can be achieved by converting heptanoic acid into a more reactive species, such as an acyl chloride (e.g., heptanoyl chloride). The acyl chloride is then reacted with hydroxylamine hydrochloride in the presence of a base, like potassium hydroxide (B78521) or a tertiary amine, to neutralize the hydrochloric acid formed during the reaction. An alternative route involves the use of coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), which facilitate the amide bond formation between the carboxylic acid and hydroxylamine.

To generate analogues, this general scheme can be modified in several ways. Substituted heptanoic acids can be employed as starting materials to introduce functionality along the aliphatic chain. For instance, the synthesis of 7-amino-N-hydroxyheptanamide provides a key intermediate that can be further derivatized at the amino group. rsc.org

A prevalent final step in many syntheses involves the reaction of a methyl ester precursor with a solution of hydroxylamine hydrochloride and a base like potassium hydroxide in a solvent such as methanol. koreascience.kr This method is widely used for converting the more stable ester into the desired hydroxamic acid. koreascience.kr

Design and Synthesis of Complex this compound Conjugates

To enhance its chemical properties, the this compound core is often conjugated with various heterocyclic scaffolds. This modular approach allows for the systematic exploration of structure-activity relationships by combining the hydroxamate functionality with other known pharmacophores.

N-Hydroxyheptanamides Featuring Quinazolinone Scaffolds

The synthesis of this compound-quinazolinone conjugates is a multi-step process designed to link the two moieties, often via an ether or an amide bond. One strategy involves preparing a 6-hydroxy-2-methylquinazolin-4(3H)-one intermediate. researchgate.net This quinazolinone core is then subjected to a reaction with a long-chain dibromoalkane, followed by substitution with a phthalimide (B116566) group and subsequent deprotection to yield an amino-functionalized linker. This linker is then acylated and finally converted to the hydroxamic acid.

In a different approach, a series of novel N-hydroxyheptanamides incorporating conjugated 6-hydroxy-2-methylquinazolin-4(3H)-ones were synthesized. researchgate.netnih.govcolab.ws The key step in this synthesis was the reaction of a 3-butyl-6-hydroxy-2-methylquinazolin-4(3H)-one intermediate with various aldehydes in acetic acid, which afforded a series of conjugated systems. researchgate.net These intermediates were then subjected to further steps to introduce the this compound chain. researchgate.netnih.govcolab.ws The resulting conjugates have been evaluated for their biological activities, with some compounds showing significant potency. researchgate.netx-mol.comresearchgate.netnih.gov

Table 1: Research Findings on Selected Quinazolinone-N-Hydroxyheptanamide Conjugates

| Compound ID | Structure | Research Finding | Citation |

|---|---|---|---|

| 15f | A conjugated system of 6-hydroxy-2-methylquinazolin-4(3H)-one linked to this compound. | Displayed nearly 4-fold more potent cytotoxicity against the MCF-7 cell line than the reference drug SAHA, with an IC50 value of 1.86 µM. x-mol.comnih.gov | x-mol.comnih.gov |

| 14i & 14j | N-hydroxyheptanamides incorporating 6-hydroxy-2-methylquinazolin-4(3H)-ones. | Found to be the most potent in a series, both in terms of HDAC inhibition (IC50 values of 7.07-9.24 µM) and cytotoxicity. researchgate.net | researchgate.net |

| CUDC-101 | 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide. | A multi-acting inhibitor of HDAC, EGFR, and HER2 with IC50 values of 4.4, 2.4, and 15.7 nM, respectively. researchgate.net | researchgate.net |

N-Hydroxyheptanamides Incorporating Chromene-Carboxamide Moieties

The synthesis of this compound derivatives featuring a chromene (or coumarin) scaffold typically involves building the chromene-carboxamide unit first and then attaching the this compound side chain. A common route starts with the synthesis of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. researchgate.net This acid is then coupled with various amines to form a chromene-3-carboxamide.

In a specific synthetic pathway to create N-hydroxyheptanamides, a 7-hydroxy-2-oxo-2H-chromene-3-carboxamide intermediate is alkylated with ethyl 7-bromoheptanoate. researchgate.net The reaction uses a base like sodium hydride in a solvent such as dimethylformamide (DMF). The resulting ethyl ester is then converted to the final hydroxamic acid using hydroxylamine hydrochloride and sodium hydroxide in a mixture of THF and methanol. researchgate.net This modular synthesis allows for the introduction of various substituents on the carboxamide nitrogen. colab.wsresearchgate.net

Table 2: Research Findings on Selected Chromene-Carboxamide-N-Hydroxyheptanamide Conjugates

| Compound ID | Structure | Research Finding | Citation |

|---|

| 6a, 6m-o | N-hydroxyheptanamides linked to 7-hydroxy-2-oxo-2H-chromene-3-carboxamides via an ether linkage. | Showed potent cytotoxicity towards human embryonic carcinoma cancer cells (NCCIT) with IC50 values of 0.79–1.95 µM. Also exhibited excellent HDAC inhibitory effect with IC50 values of 0.054–0.094 µM. colab.wsresearchgate.net | colab.wsresearchgate.net |

Synthesis of Ureido-N-Hydroxyheptanamide Derivatives

The incorporation of a urea (B33335) moiety into this compound derivatives creates compounds with altered solubility and hydrogen-bonding capabilities. The synthesis of these ureido derivatives can be achieved through several routes. organic-chemistry.org A common method involves the reaction of an amine with an isocyanate.

For the synthesis of ureido-N-hydroxyheptanamide derivatives, a precursor such as 7-amino-N-(benzyloxy)heptanamide can be used. This amino-functionalized and protected hydroxamate can react with a variety of isocyanates (R-N=C=O) to form the corresponding urea linkage. A final deprotection step, typically hydrogenolysis to remove the benzyl (B1604629) group, yields the target ureido-N-hydroxyheptanamide.

Alternatively, the synthesis can start from an amino-heptanoic acid ester. The amino group is first reacted with an isocyanate, and the resulting ureido-ester is then hydrolyzed to the carboxylic acid. Finally, standard coupling procedures with hydroxylamine or conversion to the hydroxamic acid from the ester are employed to furnish the final product. organic-chemistry.org This approach allows for the introduction of diverse chemical groups depending on the isocyanate used. nih.gov

Development of Biphenyl-Substituted this compound Compounds

Biphenyl (B1667301) moieties are often introduced into therapeutic candidates to interact with hydrophobic pockets in target proteins. The synthesis of biphenyl-substituted this compound compounds generally involves the preparation of a biphenyl-containing carboxylic acid, which is then converted to the hydroxamic acid.

The key starting materials are often synthesized via Suzuki-Miyaura cross-coupling reactions, where an aryl boronic acid is coupled with an aryl halide to form the biphenyl structure. nih.gov For example, a bromo-substituted benzoic acid ester can be coupled with phenylboronic acid to create a biphenyl carboxylic acid ester. This ester is then hydrolyzed to the corresponding carboxylic acid.

Once the biphenyl carboxylic acid is obtained, it is converted to the this compound using standard methods. This involves either activating the carboxylic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) followed by reaction with hydroxylamine, or converting it to an acyl chloride before the addition of hydroxylamine. This synthetic strategy has been used to create a variety of biphenyl derivatives with potential biological activity. mdpi.com

Preparation of Thiazolyl-Pyrimidinyl-Amino-N-Hydroxyheptanamide Analogues

The synthesis of these complex heterocyclic conjugates involves a modular approach where the thiazole, pyrimidine, and this compound components are assembled sequentially. A general strategy begins with the synthesis of a substituted aminothiazole.

In one reported pathway, new thiazolylmethoxyphenyl pyrimidines were synthesized by the cyclocondensation of chalcone (B49325) precursors with thiourea. nih.gov More specifically, a thiazole-containing chalcone can be reacted with guanidine (B92328) hydrochloride to form an aminopyrimidine ring, resulting in a core thiazolyl-pyrimidinyl-amine scaffold. mdpi.com

This core scaffold, containing a reactive amino group, can then be coupled to a linker. For example, the amine can be acylated using 7-bromoheptanoyl chloride. The resulting bromo-terminated amide is then converted to a protected hydroxamate or an ester. The final step involves the deprotection or conversion of the ester to the this compound hydroxamic acid, yielding the final complex analogue. This multi-step sequence allows for variation at multiple points to generate a library of related compounds.

Mechanistic Elucidation of N Hydroxyheptanamide Action

Profiling of Histone Deacetylase (HDAC) Enzyme Inhibition

N-Hydroxyheptanamide belongs to the hydroxamic acid class of compounds, which are known to be potent inhibitors of zinc-dependent HDAC enzymes. nih.gov The core mechanism involves the hydroxamic acid moiety chelating the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity. researchgate.net This inhibition prevents the removal of acetyl groups from histone and non-histone proteins, leading to a state of hyperacetylation. mdpi.commdpi.com

Derivatives of this compound have demonstrated a broad, or "pan," inhibitory effect across various HDAC enzymes. This indicates an ability to inhibit multiple HDAC isoforms rather than being selective for just one. The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

For instance, a novel pan-HDAC inhibitor, the 7-ureido-N-hydroxyheptanamide derivative known as CKD5, has shown potent effects. nih.govoncotarget.com In studies on glioblastoma cells, CKD5 displayed significantly lower IC₅₀ values compared to established inhibitors like Suberoylanilide Hydroxamic Acid (SAHA). nih.gov Another derivative, 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101), also functions as a potent multi-acting inhibitor, targeting HDACs with an IC₅₀ of 4.4 nM. acs.orgnih.gov

Research into various synthesized this compound derivatives reveals a wide range of potencies. Certain derivatives incorporating a 7-hydroxy-2-oxo-2H-chromene-3-carboxamide scaffold have exhibited excellent HDAC inhibitory effects, with IC₅₀ values between 0.054 and 0.094 µM, making them six to ten times more potent than the reference drug Vorinostat (B1683920) (SAHA). colab.ws In contrast, a different series of N-hydroxyheptanamides featuring 6-hydroxy-2-methylquinazolin-4(3H)-one structures showed strong inhibition against whole-cell HDAC enzymes with IC₅₀ values in the higher range of 7.07–9.24 µM. nih.gov

| This compound Derivative | Reported HDAC Inhibition (IC₅₀) | Reference Compound (SAHA) IC₅₀ | Source |

|---|---|---|---|

| CKD5 (7-ureido-N-hydroxyheptanamide derivative) | 0.3 ± 0.41 μM (SNU.GBM-2 cells) | 9.3 ± 0.69 μM | nih.gov |

| CUDC-101 | 4.4 nM | Not directly compared in this result | acs.orgnih.gov |

| Derivatives with 7-hydroxy-2-oxo-2H-chromene-3-carboxamide | 0.054–0.094 µM | 0.630 µM | colab.ws |

| Derivatives with 6-hydroxy-2-methylquinazolin-4(3H)-one (14i, 14j) | 7.07–9.24 µM | Not directly compared in this result | nih.gov |

While many this compound derivatives act as pan-HDAC inhibitors, some exhibit a degree of selectivity for specific HDAC isoforms. The classical HDAC family is divided into classes, with Class I (HDAC1, 2, 3, 8) and Class II (subdivided into IIa: HDAC4, 5, 7, 9; and IIb: HDAC6, 10) being the most studied. nih.gov

A specific derivative, designated as compound 14b, was tested against a panel of eight HDAC isoforms. frontiersin.org It showed potent inhibition against Class I isoforms, with IC₅₀ values of 0.493 μM for HDAC1, 0.747 μM for HDAC2, and 0.913 μM for HDAC3. frontiersin.org Its inhibition of HDAC6 was also notable, being over tenfold more potent than its effect on Class IIa HDACs like HDAC4. frontiersin.org

Docking studies frequently model the interaction of these inhibitors with HDAC2, suggesting it is a key target. colab.wsnih.govresearchgate.net Furthermore, some research efforts have been aimed at achieving selectivity. For example, an indirubin-based this compound hybrid, compound 4a, was found to be a potent HDAC6 inhibitor with an IC₅₀ value 29 times lower than its IC₅₀ against the HDAC2 isoform, demonstrating significant selectivity. researchgate.netresearchgate.net

| Derivative | HDAC1 (IC₅₀) | HDAC2 (IC₅₀) | HDAC4 (IC₅₀) | HDAC6 (IC₅₀) | Source |

|---|---|---|---|---|---|

| Compound 14b | 0.493 µM | 0.747 µM | >800-fold less potent than vs. HDAC6 | Potent inhibition noted | frontiersin.org |

| Indirubin-based hybrid (4a) | Not specified | 29-fold higher IC₅₀ than vs. HDAC6 | Not specified | Highly potent and selective | researchgate.netresearchgate.net |

Pan-HDAC Inhibitory Spectrum and Potency

Epigenetic Consequences of Histone Deacetylation Inhibition

The inhibition of HDAC enzymes by this compound compounds directly impacts the acetylation state of core histone proteins, namely Histone H3 and Histone H4. Histone acetylation is a key epigenetic mark associated with a relaxed chromatin structure, which allows transcription factors to access DNA and activate gene expression. mdpi.comfrontiersin.org By blocking deacetylation, these inhibitors cause an accumulation of acetyl groups on histones.

Treatment with this compound derivatives has been shown to increase the levels of acetylated Histone H3 (Ac-H3). For instance, the derivative CKD5 was observed to strongly induce the acetylation of Histone H3 in glioblastoma cells at both 24 and 48-hour time points. oncotarget.com This hyperacetylation of H3 is a direct downstream marker of HDAC inhibition and is linked to the transcriptional activation of tumor suppressor genes. researchgate.net

Similarly, the acetylation status of Histone H4 is modulated by this compound inhibitors. Studies using Western blot analysis have confirmed that treatment with these compounds leads to an increase in acetylated Histone H4 levels. oncotarget.comresearchgate.net The simultaneous hyperacetylation of both Histone H3 and Histone H4 is a hallmark of effective HDAC inhibition and contributes to the anti-proliferative and pro-apoptotic effects of these agents by altering the expression of critical regulatory genes. researchgate.net

Cellular and Molecular Biological Evaluations of N Hydroxyheptanamide Derivatives

In Vitro Antiproliferative Activity against Malignant Cell Lines

Derivatives of N-hydroxyheptanamide have demonstrated notable cytotoxic effects on colorectal adenocarcinoma cell lines. For instance, two novel this compound derivatives, 14i and 14j, were identified as potent inhibitors of HDAC and exhibited significant cytotoxicity. researchgate.net These compounds were found to be 21 to 71 times more potent than the established HDAC inhibitor SAHA (suberoylanilide hydroxamic acid, vorinostat) in terms of cytotoxicity. researchgate.net

In studies involving the SW620 colon cancer cell line, novel 4-oxoquinazoline-based N-hydroxypropenamides, which are related to N-hydroxyheptanamides, showed potent HDAC inhibitory activity and cytotoxicity. researchgate.net Specifically, compounds with the N-hydroxypropenamide functionality at position 7 of the 4-oxoquinazoline skeleton were generally more potent. researchgate.net Two such compounds, 10l and 10m, exhibited IC50 values between 0.671 and 1.211 μM and were found to induce both early and late apoptosis, arresting SW620 cells in the G2/M phase. researchgate.net

Another derivative, CUDC-101 (7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide), has shown efficient antiproliferative activity in various cancer models, including colon cancer. acs.org

Research on the HCT116 cell line has shown that it is sensitive to various anti-cancer agents, and studies have explored the effects of different compounds on its proliferation and migration. japsonline.comwjgnet.com For example, the novel diiminoquinone (DIQ) significantly inhibited the proliferation and invasion of HCT116 cells. wjgnet.com Similarly, the HT-29 cell line has been used to evaluate the cytotoxic effects of compounds like sinapic acid, which showed an IC50 value of 317.5 μM. scholaris.ca While not this compound derivatives, these studies on HCT116 and HT-29 cells highlight their use as models for testing potential anticancer compounds.

Table 1: In Vitro Efficacy of this compound Derivatives against Colorectal Adenocarcinoma Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-hydroxypropenamide 10l | SW620 | 0.671 - 1.211 | researchgate.net |

| N-hydroxypropenamide 10m | SW620 | 0.671 - 1.211 | researchgate.net |

| Sinapic Acid | HT-29 | 317.5 | scholaris.ca |

The antiproliferative effects of this compound derivatives have also been observed in prostate cancer cell lines. The PC-3 cell line, in particular, has been a focus of such investigations. Novel 4-oxoquinazoline-based N-hydroxypropenamides demonstrated good to potent cytotoxicity against PC-3 cells. researchgate.net Furthermore, a derivative identified as A19, which contains a 3-chloro-4-fluorophenyl group, exhibited enhanced anti-proliferative activity in PC-3 cells.

Other studies have highlighted the sensitivity of PC-3 cells to various inhibitors. For instance, valproic acid and its derivatives have been shown to reduce cell viability and induce apoptosis in PC-3 cells. nih.govd-nb.info An aminosteroid (B1218566) derivative, RM-581, showed an IC50 of 1.2 µM on PC-3 cells. mdpi.com

Table 2: In Vitro Efficacy of this compound and Related Derivatives against Prostate Carcinoma Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Aminosteroid derivative RM-581 | PC-3 | 1.2 | mdpi.com |

This compound derivatives have shown promise in the context of lung cancer. The NCI-H23, A549, and SKLu-1 cell lines have been utilized to evaluate the efficacy of these compounds. Novel 4-oxoquinazoline-based N-hydroxypropenamides were effective against NCI-H23 cells. researchgate.net The derivative CUDC-101 has demonstrated the ability to promote tumor regression in non-small cell lung cancer (NSCLC) models. acs.org

Research on the A549 cell line has shown its susceptibility to various treatments. For instance, new imatinib (B729) derivatives have shown more potency than imatinib itself, with IC50 values for compounds 3a, 3c, and 3d being 7.2, 6.4, and 7.3 μM, respectively. nih.gov Chrysin has also been shown to have a dose-dependent inhibitory effect on A549 cells, with an IC50 value of 20.51 ± 1.27 μM. brieflands.com The SKLu-1 cell line has also been used in studies, showing susceptibility to chemotherapy which enhances its lysis by cytotoxic T-lymphocytes. nih.gov

Table 3: In Vitro Efficacy of this compound and Related Derivatives against Lung Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Imatinib derivative 3a | A549 | 7.2 | nih.gov |

| Imatinib derivative 3c | A549 | 6.4 | nih.gov |

| Imatinib derivative 3d | A549 | 7.3 | nih.gov |

| Chrysin | A549 | 20.51 ± 1.27 | brieflands.com |

The antiproliferative activity of this compound derivatives extends to hepatocellular carcinoma. The derivative CUDC-101 has shown efficacy in liver cancer xenograft models. acs.org The Huh-7 and HepG2 cell lines are commonly used models for studying hepatocellular carcinoma. scirp.orgpharmatest.com

Studies on ludartin (B10850195) derivatives have shown potent antihepatoma activity against both HepG2 and Huh-7 cells, with some derivatives showing significantly enhanced cytotoxicity compared to the parent compound. nih.gov For example, dimeric derivative 33 showed a 20-fold and 17-fold enhancement of cytotoxicity against HepG2 and Huh-7 cells, respectively. nih.gov Another compound, ailanthoidol, suppressed cell viability in Huh7 cells with an IC50 of 22 μM at 48 hours, while the IC50 in HepG2 cells was above 80 μM. mdpi.com

Table 4: In Vitro Efficacy of Related Derivatives against Hepatocellular Carcinoma Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ludartin | HepG2 | 32.7 | nih.gov |

| Ludartin | Huh-7 | 34.3 | nih.gov |

| Ailanthoidol (48h) | Huh-7 | 22 | mdpi.com |

| Ailanthoidol (48h) | HepG2 | >80 | mdpi.com |

In breast cancer research, this compound derivatives have also been investigated. CUDC-101 has shown efficacy in breast cancer xenograft models. acs.org The MCF-7 cell line is a widely used model for breast cancer studies. imrpress.comscielo.brmdpi.commdpi.com

Several this compound analogs have been identified as promising candidates against MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net For example, compound 6b, containing an N-trifluoroacetyl group, demonstrated an IC50 of 45.7 µM in the MCF-7 cell line. researchgate.net Other hydroxamic acid derivatives have also shown potent activity against MCF-7 cells, with some being more potent than the reference drug vorinostat (B1683920). researchgate.net

Table 5: In Vitro Efficacy of this compound and Related Derivatives against Breast Carcinoma Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6b (N-trifluoroacetyl group) | MCF-7 | 45.7 | researchgate.net |

| Hydroxamic acid-pyridazin-4-one hybrid 65a | MCF-7 | 1.59 | researchgate.net |

| Hydroxamic acid-pyridazin-4-one hybrid 65b | MCF-7 | 0.75 | researchgate.net |

The potential of this compound derivatives in treating glioblastoma is an active area of research. A novel this compound derivative, CKD5, has shown potent anti-cancer effects on glioblastoma cells by inducing cell growth inhibition, cell cycle arrest, and apoptosis. researchgate.net Furthermore, CUDC-101 has been shown to exert enhanced anti-tumor efficacy in patient-derived glioblastoma cells. up.ac.za The development of advanced in vitro models, such as 3D cultures and organoids, is helping to better replicate the complex microenvironment of glioblastoma for more accurate drug testing. frontiersin.org

Efficacy against Embryonic Carcinoma Cell Models (e.g., NCCIT)

This compound derivatives have demonstrated notable cytotoxic effects against human embryonic carcinoma cells, specifically the NCCIT cell line. researchgate.net The NCCIT cell line, established from a mediastinal mixed germ cell tumor, serves as a critical model for studying pluripotent embryonal carcinoma.

In a study evaluating a series of novel N-hydroxyheptanamides, several compounds (6a, 6m-o) exhibited potent activity against NCCIT cells, with IC50 values ranging from 0.79 to 1.95 µM. This potency was comparable to the reference drug, Vorinostat (SAHA), which had an IC50 value of 1.73 µM against the same cell line. researchgate.net These findings highlight the potential of the this compound scaffold in targeting embryonic carcinoma cells.

Table 1: Cytotoxicity of this compound Derivatives against NCCIT Cells

| Compound | IC50 (µM) against NCCIT | Reference Drug (SAHA) IC50 (µM) |

|---|---|---|

| 6a | 1.95 | 1.73 |

| 6m | 0.79 - 1.95 | 1.73 |

| 6n | 0.79 - 1.95 | 1.73 |

| 6o | 0.79 - 1.95 | 1.73 |

Cell Cycle Regulatory Effects and Perturbations

This compound derivatives have been shown to influence cell cycle progression, inducing arrest at different phases, which is a key mechanism for their anti-cancer activity.

Certain this compound derivatives can induce cell cycle arrest in the G0/G1 phase. For instance, the derivative MHY219 was found to arrest LNCaP prostate cancer cells at the G0/G1 phase. labnovo.com This arrest prevents cells from entering the S phase, thereby inhibiting DNA replication and proliferation. The mechanism often involves the upregulation of cyclin-dependent kinase inhibitors like p21, which in turn inhibits the activity of cyclin/CDK complexes required for G1/S transition. jmb.or.kr

Induction of cell cycle arrest at the G2/M checkpoint is another significant effect of this compound derivatives. The compound N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide (6a) was observed to cause cell cycle arrest at the G2/M phase in SW620 colon cancer cells. nih.gov Similarly, the derivative MHY219 induced a G2/M phase arrest in DU145 and PC3 prostate cancer cells. labnovo.com Furthermore, a novel this compound derivative, CKD5, also demonstrated the ability to arrest glioblastoma cells in the G2/M phase. researchgate.net Another derivative, CUDC-101, also showed regulation of G2/M cell cycle arrest. nih.gov This phase of arrest prevents the cell from entering mitosis, ultimately leading to cell death.

Induction of Cell Cycle Arrest in G0/G1 Phase

Induction of Apoptosis Pathways in Target Cells

This compound derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells without causing inflammation. teachmeanatomy.info Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge to activate caspases, the executioners of cell death. wikipedia.orgnih.gov

One derivative, N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide (6a), was shown to effectively trigger both early and late stages of apoptosis in SW620 cells. nih.gov The intrinsic pathway is often implicated, involving the release of pro-apoptotic proteins from the mitochondria. scielo.org.ar For example, some compounds can induce apoptosis through the loss of mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and the activation of caspase cascades. mdpi.com

The induction of apoptosis by these compounds is often linked to their ability to inhibit histone deacetylases (HDACs). researchgate.netnih.gov HDAC inhibition can alter the expression of genes involved in cell survival and apoptosis, tipping the balance towards cell death. ebi.ac.uk

Structure Activity Relationship Sar Studies of N Hydroxyheptanamide Analogues

Correlative Analysis between Structural Modifications and HDAC Inhibitory Potency

The inhibitory potency of N-Hydroxyheptanamide analogues against histone deacetylase (HDAC) enzymes is intricately linked to their molecular structure. These inhibitors typically consist of three key components: a zinc-binding group (ZBG), a linker moiety, and a surface recognition "cap" group. mdpi.comturkjps.orgnih.gov The this compound structure provides the hydroxamic acid ZBG, which chelates the zinc ion in the active site of the HDAC enzyme, and a seven-carbon linker. mdpi.com Structure-activity relationship (SAR) studies have demonstrated that modifications to both the linker and the cap group can significantly modulate HDAC inhibitory activity.

The length of the aliphatic linker connecting the ZBG and the cap group is a critical determinant of potency. Studies on a series of N-hydroxyalkanamide derivatives have shown a clear correlation between linker length and HDAC inhibition. While shorter linkers can bring the cap group and hydroxamic acid too close, reducing potency, and longer linkers can decrease activity, a seven-carbon chain, as found in this compound, is often considered optimal or near-optimal for fitting into the HDAC catalytic tunnel. frontiersin.org For instance, in a series of BRAF/HDAC dual inhibitors, the derivative with a six-carbon linker (14b) showed the most potent HDAC6 inhibition, while the seven-carbon analogue (14c) was slightly more potent against HDAC1. frontiersin.org Further extension to an eight-carbon chain led to a decrease in activity against both HDAC1 and HDAC6. frontiersin.org

Modifications to the cap group, which interacts with residues at the entrance of the active site, also play a crucial role. In a series of compounds featuring a 2-oxoindoline scaffold attached to an this compound moiety, compound N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide (6a) displayed remarkable HDAC inhibitory activity, with an IC50 value of less than 0.001 µM. nih.gov Similarly, novel N-hydroxyheptanamides incorporating 7-hydroxy-2-oxo-2H-chromene-3-carboxamides showed excellent HDAC inhibitory effects, with IC50 values ranging from 0.054 to 0.094 µM, which is six to ten times more potent than the reference drug Vorinostat (B1683920) (SAHA). researchgate.net

The introduction of different scaffolding moieties as cap groups leads to varied potency and selectivity. For example, a derivative featuring a diphenylpyrimidine scaffold, 7-((4,6-diphenylpyrimidin-2-yl)amino)-N-hydroxyheptanamide (11a) , was a potent HDAC6 inhibitor with an IC50 of 3.8 nM and showed 26-fold selectivity over HDAC1. researchgate.net Another study on tetrahydro-β-carboline derivatives found that compound 13d , which incorporates an this compound side chain, potently inhibited HDAC1 with an IC50 of 8.73 nM. nih.gov These findings underscore the importance of the cap group's structure in achieving high potency and isoform selectivity.

Table 1: HDAC Inhibitory Potency of this compound Analogues

| Compound | Cap Group/Scaffold | Target HDAC | IC50 (nM) |

|---|---|---|---|

| N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide (6a) | 2-oxoindoline | Total HDAC | <1 |

| 11a | Diphenylpyrimidine | HDAC6 | 3.8 |

| 13d | Tetrahydro-β-carboline | HDAC1 | 8.73 |

| 14b | (thiazol-5-yl)pyrimidin-2-yl)amino | HDAC6 | 49.2 |

| 14c | (thiazol-5-yl)pyrimidin-2-yl)amino | HDAC1 | 312.14 |

| Vorinostat (SAHA) (Reference) | Phenylamino | Total HDAC | 630 |

This table is interactive. You can sort the data by clicking on the column headers.

Correlative Analysis between Structural Modifications and Cellular Antiproliferative Efficacy

The antiproliferative efficacy of this compound analogues in cancer cells is closely related to their structural features, which govern their ability to inhibit HDACs and induce downstream effects like cell cycle arrest and apoptosis. nih.gov The same structural elements that influence HDAC inhibitory potency—the linker and the cap group—also determine the compound's effectiveness in suppressing cancer cell growth.

The length of the linker has been shown to be a key factor. Derivatives with a seven-carbon chain often exhibit optimal cell permeability and, consequently, potent antiproliferative activity. In a series of N-hydroxyheptanamides incorporating a 7-hydroxy-2-oxo-2H-chromene-3-carboxamide cap, compounds 6a and 6m-o were the most potent against human embryonic carcinoma cancer cells (NCCIT), with IC50 values ranging from 0.79 to 1.95 µM, which is comparable or superior to the reference drug Vorinostat (IC50 of 1.73 µM). researchgate.netresearchgate.net

The nature of the cap group significantly impacts cellular efficacy. For instance, the introduction of a 3-chloro-4-fluorophenyl group in one analogue resulted in enhanced anti-proliferative activity in PC-3 prostate cancer cells. In another study, a series of BRAF/HDAC dual inhibitors based on an this compound structure were evaluated. Compound 14b , with a six-carbon linker, showed good antiproliferative activities with an IC50 of 1.68 μM against HCT116 cells and 0.31 μM against HT-29 cells. frontiersin.org

Table 2: Cellular Antiproliferative Efficacy of this compound Analogues

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 14b | HT-29 (Colon) | 0.31 |

| 13d | SK-MEL-2 (Melanoma) | 0.48 |

| 6m-o | NCCIT (Embryonic Carcinoma) | 0.79-1.95 |

| 6a | SW620 (Colon) | ~0.101 |

| 13d | HCT-116 (Colon) | 1.54 |

| 14b | HCT116 (Colon) | 1.68 |

| Vorinostat (SAHA) (Reference) | NCCIT (Embryonic Carcinoma) | 1.73 |

This table is interactive. You can sort the data by clicking on the column headers.

Impact of Ancillary Scaffolding Moieties on Overall Biological Activity

The use of complex heterocyclic systems as cap groups has led to the development of highly potent and selective inhibitors. For example, incorporating a 2-oxoindoline scaffold resulted in compound 6a with sub-nanomolar HDAC inhibitory activity and the ability to trigger apoptosis and cell cycle arrest in colon cancer cells. nih.gov This demonstrates that the scaffold not only enhances binding to the enzyme but also contributes to the desired cellular outcomes.

Another successful strategy involves designing dual-target inhibitors by using scaffolds that can interact with other enzymes in addition to HDACs. A series of dual BRAF/HDAC inhibitors were designed using a (thiazol-5-yl)pyrimidin-2-yl)amino scaffold, which mimics the BRAF inhibitor dabrafenib. frontiersin.org This approach led to compound 14b , which possessed potent activities against BRAF, HDAC1, and HDAC6, and effectively suppressed the proliferation of colorectal cancer cells. frontiersin.org This highlights how the ancillary scaffold can be engineered to confer multi-targeting capabilities.

The choice of scaffold also impacts selectivity among HDAC isoforms. A diphenylpyrimidine scaffold was used to create analogues with significant selectivity for HDAC6. researchgate.net Compound 11a from this series was 26 times more selective for HDAC6 over HDAC1, which can be advantageous as HDAC6 is primarily cytoplasmic and involved in regulating non-histone proteins like α-tubulin. researchgate.net Similarly, the tetrahydro-β-carboline scaffold, found in many natural products with anticancer activity, was used to generate potent HDAC1 inhibitors like 13d , which showed promising antiproliferative activity against various solid tumor cell lines. nih.gov

The exploration of different ancillary scaffolds is a key strategy in the development of this compound-based drugs. By modifying this part of the molecule, researchers can optimize potency, selectivity, and even introduce new functionalities, leading to more effective and targeted therapeutic agents. turkjps.org

Computational and Molecular Modeling Approaches for N Hydroxyheptanamide

Molecular Docking Simulations with Key HDAC Isoforms (e.g., HDAC1, HDAC2, HDAC6)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding how N-Hydroxyheptanamide and its derivatives interact with the active sites of various HDAC isoforms, which are key enzymes in epigenetic regulation and are validated targets for cancer therapy. nih.govnih.gov

Docking studies are instrumental in clarifying how this compound fits within the catalytic pocket of HDAC enzymes. A general pharmacophore model for HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a surface-binding region or "cap". nih.gov For this compound, the hydroxamic acid moiety serves as the crucial ZBG, forming strong coordinate bonds with the zinc ion (Zn²⁺) essential for the enzyme's catalytic activity. The heptanamide (B1606996) chain acts as the linker, occupying a hydrophobic channel within the enzyme's active site. nih.gov

Research on novel this compound derivatives has utilized molecular docking to predict their binding affinities. For instance, a series of N-hydroxyheptanamides incorporating 6-hydroxy-2-methylquinazolin-4(3H)-ones were designed and evaluated. Docking experiments using AutoDock Vina on the HDAC2 isozyme revealed that these compounds bound with significantly higher affinities, showing binding energies ranging from -7.02 to -11.23 kcal/mol. researchgate.netnih.gov

The interaction modes identified through these simulations are critical. The hydroxamic acid group typically forms bidentate chelation with the active site's zinc ion. Furthermore, hydrogen bonds are often formed with key amino acid residues in the binding pocket, such as histidine and tyrosine residues, which further stabilize the ligand-enzyme complex. nih.gov The aliphatic chain of this compound fits into the hydrophobic tunnel, and the cap group interacts with residues at the rim of the active site. nih.gov

A key application of molecular docking is the comparative analysis of new compounds against established drugs. Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat (B1683920), is a well-known, FDA-approved HDAC inhibitor and serves as a common benchmark. researchgate.net

In several computational studies, derivatives of this compound have demonstrated superior predicted binding affinities compared to SAHA. For example, docking studies on novel N-hydroxyheptanamides with a quinazolinone scaffold showed binding affinities for HDAC2 that were more favorable than that of SAHA (-7.4 kcal/mol). researchgate.netnih.gov Similarly, another study on coumarin-based N-hydroxyheptanamides reported compounds with predicted binding affinities to HDAC2 ranging from -18.218 to -15.656 kcal/mol, which were comparable to or higher than that of SAHA (-18.176 kcal/mol) and another potent inhibitor, Trichostatin A (-18.780 kcal/mol). researchgate.net These findings suggest that the modifications to the this compound scaffold can lead to enhanced binding and potentially greater inhibitory potency.

| Compound/Class | Target Isoform | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| N-hydroxyheptanamides with quinazolinone scaffold | HDAC2 | -7.02 to -11.23 | SAHA | -7.4 |

| Coumarin-based N-hydroxyheptanamides (6a, 6m-o) | HDAC2 | -18.218 to -15.656 | SAHA | -18.176 |

| Coumarin-based N-hydroxyheptanamides (6a, 6m-o) | HDAC2 | -18.218 to -15.656 | Trichostatin A | -18.780 |

Elucidation of Ligand-Enzyme Binding Affinities and Interaction Modes

Advanced Computational Chemistry for Conformational and Mechanistic Insights

Beyond static docking simulations, more advanced computational methods provide a dynamic and deeper understanding of a molecule's behavior and interaction mechanisms. These include molecular dynamics (MD) simulations and quantum mechanics (QM) calculations.

Conformational analysis, which is the study of the different spatial arrangements (conformations) a molecule can adopt, is also crucial. ic.ac.uk Hydroxamic acids can exist in different conformations, such as E and Z isomers, with metal binding being limited to the Z conformation. nih.gov Computational methods like Density Functional Theory (DFT) and semi-empirical methods (AM1, PM3) are used to investigate the conformational preferences and the energy barriers for interconversion between different forms. nih.gov These studies help to understand which conformation of this compound is most stable and active, providing mechanistic insights into its function as a metal-chelating inhibitor. nih.govnih.gov

N Hydroxyheptanamide in Multi Targeted and Hybrid Therapeutic Strategies

Development of Dual Histone Deacetylase and Receptor Tyrosine Kinase Inhibitors (e.g., EGFR, HER2)

A significant advancement in multi-targeted cancer therapy has been the development of hybrid molecules that concurrently inhibit histone deacetylases (HDACs) and receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). acs.org The rationale for this approach stems from the observation that combining HDAC inhibitors with EGFR inhibitors can produce synergistic antitumor effects. acs.org

By chemically merging the pharmacophores of an EGFR/HER2 inhibitor with the N-hydroxyheptanamide moiety of an HDAC inhibitor, researchers have created a novel class of dual-acting compounds. acs.org A prominent example is the compound CUDC-101 , which has the chemical name 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide. acs.orgsinobiological.com This molecule was engineered to integrate the quinazoline (B50416) structure, crucial for EGFR/HER2 inhibition, with the hydroxamic acid functionality of this compound, essential for HDAC inhibition. acs.orgnih.gov

CUDC-101 has demonstrated potent inhibitory activity against HDAC, EGFR, and HER2 in preclinical studies. acs.orgaacrjournals.org In vitro assays revealed its efficacy in blocking these targets at nanomolar concentrations. nih.gov The dual-action nature of CUDC-101 allows it to interfere with multiple critical pathways involved in tumor growth and survival. acs.org Research has shown that in many tested tumor cell lines, CUDC-101 exhibits greater antiproliferative potency than single-target agents like erlotinib (B232) and lapatinib , or even the combination of an HDAC inhibitor (vorinostat (B1683920) ) with an EGFR inhibitor. acs.orgnih.gov

Inhibitory Activity of CUDC-101

This table summarizes the in vitro inhibitory concentrations (IC50) of CUDC-101 against its primary targets.

| Target | IC50 (nM) |

|---|---|

| HDAC | 4.4 |

| EGFR | 2.4 |

| HER2 | 15.7 |

Data sourced from: acs.orgsinobiological.comnih.govfocusbiomolecules.comactivemotif.com

Development of Dual Histone Deacetylase and BRAF Kinase Inhibitors

The strategy of creating dual-target inhibitors has been extended to other key oncogenic drivers, such as the BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Mutations in BRAF, particularly BRAFV600E, lead to its constitutive activation and are found in a significant percentage of human cancers, including melanoma and colorectal cancer. nih.govresearchgate.net While selective BRAF inhibitors like vemurafenib and dabrafenib are clinically effective, resistance often develops. nih.gov

Combining a BRAF inhibitor with an HDAC inhibitor has been shown to enhance anti-cancer effects and potentially delay the onset of resistance. nih.govresearchgate.net This has spurred the design of hybrid molecules that target both enzymes. This approach utilizes a pharmacophore hybrid strategy, merging the structural features of a BRAF inhibitor with a hydroxamic acid moiety, characteristic of this compound and other HDAC inhibitors, to serve as the zinc-binding group. nih.gov

One research effort led to the synthesis of a series of (thiazol-5-yl)pyrimidin-2-yl)amino)-N-hydroxyalkanamide derivatives. nih.gov Within this series, a specific compound, 14b , emerged as a potent dual inhibitor of both BRAF and HDAC enzymes. nih.govresearchgate.net This compound effectively suppressed the proliferation of colorectal cancer cells that have either the BRAFV600E mutation or the wild-type BRAF. nih.gov The success of such compounds provides a strong rationale for the development of dual BRAF/HDAC inhibitors built around an N-hydroxyalkanamide core to combat cancers driven by the MAPK pathway. nih.gov

Inhibitory Activity of a Representative BRAF/HDAC Dual Inhibitor (Compound 14b)

This table shows the inhibitory concentrations (IC50) of a novel N-hydroxyalkanamide-based compound against BRAF and HDAC enzymes.

| Target | IC50 (µM) |

|---|---|

| BRAFV600E | 0.073 |

| HDAC1 | 1.17 |

Data sourced from: nih.gov

Attenuation of Compensatory Signaling Pathways (e.g., AKT, HER3, MET)

A primary mechanism by which cancer cells develop resistance to targeted therapies is through the activation of compensatory signaling pathways. aacrjournals.orgnih.gov For instance, when EGFR or HER2 are inhibited, tumor cells can often bypass this blockade by upregulating parallel receptor tyrosine kinases such as HER3 and MET , or by activating downstream survival pathways like the PI3K/AKT pathway. aacrjournals.orgfocusbiomolecules.comnih.govmdpi.com This compensatory signaling allows the cancer cells to continue to proliferate and survive despite the presence of the inhibitor. nih.gov

The multi-targeted nature of inhibitors like CUDC-101, which contains the this compound structure, is particularly effective at overcoming this challenge. focusbiomolecules.comnih.gov Because of its integrated HDAC inhibition, CUDC-101 not only blocks its primary targets (EGFR and HER2) but also simultaneously attenuates the compensatory pathways that would normally enable cancer cells to escape the effects of conventional EGFR/HER2 inhibitors. focusbiomolecules.comactivemotif.comnih.gov Preclinical studies have demonstrated that CUDC-101 effectively blocks key regulators within the EGFR/HER2 signaling network and downregulates survival signals from AKT, HER3, and MET. focusbiomolecules.comnih.gov This multifaceted inhibition makes it a promising agent for treating tumors that are resistant to single-target drugs. nih.gov

Investigation of Synergistic Effects in Combinatorial Therapeutic Regimens

The development of hybrid compounds like CUDC-101 is predicated on the concept of achieving synergistic therapeutic effects within a single molecule. acs.org Combination therapy, which involves administering two or more separate drugs, has long been a cornerstone of cancer treatment. oncotarget.com For example, combining the HDAC inhibitor vorinostat with the EGFR inhibitor erlotinib has been shown to produce a synergistic antitumor effect. acs.org However, combination therapies can be limited by challenges such as different pharmacokinetic profiles of the individual drugs, complex drug-drug interactions, and patient compliance issues. acs.orgcolab.ws

Designing a single agent that simultaneously inhibits multiple targets, such as the this compound-containing compound CUDC-101, can overcome these limitations. acs.orgcolab.ws This approach ensures that the inhibition of multiple pathways occurs within the same cell at the same time, potentially maximizing synergy. acs.org In vitro studies have shown that CUDC-101 is more potent at inhibiting cancer cell proliferation than the combination of vorinostat and erlotinib or vorinostat and lapatinib. acs.orgnih.gov This suggests that a single molecule capable of interfering with multiple oncogenic pathways may offer superior therapeutic benefits compared to administering individual single-acting agents. acs.orgnih.gov This strategy represents a paradigm shift from conventional combination therapies to integrated, multi-targeted agents. nih.gov

Future Directions and Translational Research Pathways for N Hydroxyheptanamide

Design and Synthesis of Enhanced Next-Generation N-Hydroxyheptanamide Analogues

The development of next-generation analogues of this compound is a key area of future research, aiming to enhance its therapeutic potential. A primary strategy involves the synthesis of hybrid molecules that combine the structural features of this compound with other pharmacophores to create dual-action inhibitors. acs.orgacs.org This approach is driven by the understanding that complex diseases like cancer often involve multiple dysregulated signaling pathways. mdpi.com

One promising avenue is the creation of dual inhibitors targeting both histone deacetylases (HDACs) and other critical cancer-related enzymes. mdpi.com For instance, researchers have successfully synthesized hybrids of this compound with inhibitors of receptor tyrosine kinases like EGFR and HER2. acs.org The resulting compound, 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101), demonstrated potent inhibitory activity against HDAC, EGFR, and HER2. acs.org This multi-targeting strategy may offer greater therapeutic benefits by interfering with multiple cancer-promoting pathways simultaneously. acs.org

Another approach focuses on modifying the core structure of this compound to improve its isoform selectivity. nih.gov While pan-HDAC inhibitors have shown clinical efficacy, they are often associated with off-target toxicities. nih.gov Designing analogues with greater selectivity for specific HDAC isoforms, particularly those from class I, could lead to improved safety profiles and efficacy. nih.gov Structure-activity relationship (SAR) studies and computational modeling are crucial tools in guiding the rational design of these enhanced analogues. ontosight.ai

The synthesis of these next-generation compounds often employs advanced chemical strategies. Solid-phase parallel synthesis, for example, allows for the efficient generation of libraries of related compounds for biological screening. mdpi.com Click chemistry has also emerged as a powerful tool for linking different molecular fragments to create novel hybrid molecules with diverse biological activities. nih.gov

Interactive Table: Examples of this compound Analogues and their Targets

| Compound Name | Target(s) | Key Structural Features |

| 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) | HDAC, EGFR, HER2 | Quinazoline (B50416) moiety linked to this compound |

| (Z)-N1-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)-N8-hydroxyoctanediamide | HDAC | Hybrid of an oxoindoline moiety and a hydroxamic acid |

| 7-(4-(5-Cyano-6-Oxo-4-(3,4,5-Trimethoxyphenyl)-1,6-dihydropyridin-2-yl)phenoxy)-N-Hydroxyheptanamide | EGFR, HDAC | 3,4,5-trimethoxyphenyl-based pyridone linked to this compound |

| 7-(4-ferrocenyl-1H-1,2,3-triazol-1-yl)-N-hydroxyheptanamide | HDAC | Ferrocene-based 1,2,3-triazole linked to this compound |

Integration of this compound Research into Advanced Preclinical Drug Discovery Pipelines

The successful translation of this compound and its analogues from the laboratory to the clinic requires their integration into advanced preclinical drug discovery pipelines. ppd.comfrontiersin.org This process involves a series of stages, from initial target validation to lead optimization and investigational new drug (IND)-enabling studies. ppd.comfrontiersin.org

A key aspect of this pipeline is the use of robust preclinical models that accurately mimic human disease. ppd.com This includes both in vitro cellular models and in vivo animal models. High-throughput screening (HTS) of this compound analogues against panels of cancer cell lines can help to identify compounds with potent and selective activity. researchgate.netacs.org

Lead optimization is a critical phase where the chemical structure of a promising compound is modified to improve its pharmacological properties. ppd.com This includes enhancing its potency, selectivity, and pharmacokinetic profile. ppd.com Computational modeling and structure-activity relationship (SAR) studies play a vital role in guiding this process. ontosight.ai

Translational research, which bridges the gap between basic science and clinical application, is essential for the successful development of new drugs. nih.govunicancer.fr This involves a multidisciplinary approach, with close collaboration between chemists, biologists, and clinicians. unicancer.fr The establishment of clear developmental pathways, such as those outlined by the Translational Research Working Group (TRWG), can help to guide the progression of candidate compounds through the preclinical and clinical phases. nih.govnih.gov

Addressing Challenges in Compound Specificity and Efficacy Enhancement

A significant challenge in the development of this compound and other HDAC inhibitors is achieving isoform specificity. nih.gov There are multiple HDAC isoforms, and they can have distinct, and sometimes opposing, roles in cellular function. nih.gov While pan-HDAC inhibitors have shown clinical utility, their lack of selectivity can lead to off-target effects and toxicities. nih.govmdpi.com

Future research will focus on developing isoform-selective inhibitors to improve the therapeutic window of these compounds. nih.gov This can be achieved through rational drug design, guided by a deeper understanding of the structural differences between the active sites of the various HDAC isoforms. The development of dual-targeting inhibitors, as discussed earlier, is another strategy to enhance efficacy and potentially overcome drug resistance. acs.org

Combination therapies also hold great promise for enhancing the efficacy of this compound. acs.org Combining HDAC inhibitors with other anticancer agents, such as chemotherapy or other targeted therapies, can lead to synergistic effects and improved clinical outcomes. acs.org Preclinical studies are crucial for identifying effective drug combinations and understanding their mechanisms of action.

Furthermore, overcoming drug resistance is a major challenge in cancer therapy. mdpi.com Cancer cells can develop resistance to HDAC inhibitors through various mechanisms, including the activation of alternative signaling pathways. mdpi.com Research into the mechanisms of resistance to this compound will be critical for developing strategies to circumvent it, such as the use of combination therapies or the development of next-generation inhibitors that can overcome these resistance mechanisms.

Q & A

Q. What are the standard synthetic routes for N-Hydroxyheptanamide derivatives in multi-target inhibitor design?

Methodological Answer: this compound derivatives, such as CUDC-101, are synthesized via pharmacophore hybridization. A typical route involves coupling a quinazolinone core (targeting EGFR/HER2) with a hydroxamic acid moiety (for HDAC inhibition). For example, 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide is prepared by:

Q. What is the primary mechanism of action of this compound-based compounds like CUDC-101?

Methodological Answer: CUDC-101 simultaneously inhibits HDAC, EGFR, and HER2 through:

- HDAC inhibition: The hydroxamate group chelates zinc in the HDAC active site, blocking deacetylation.

- EGFR/HER2 inhibition: The quinazolinone scaffold competitively binds to the ATP pocket of these kinases. Key Data:

| Target | IC₅₀ (nM) |

|---|---|

| HDAC | 4.4 |

| EGFR | 2.4 |

| HER2 | 15.7 |

| These values were validated using enzymatic assays and tumor cell lines (e.g., NSCLC, breast cancer) . |

Q. Which assays are recommended to evaluate HDAC inhibition by this compound derivatives?

Methodological Answer:

- Fluorometric HDAC Activity Assay: Use HeLa cell nuclear extracts or recombinant HDAC isoforms (e.g., HDAC1, HDAC6) with acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC). Measure fluorescence after deacetylation.

- Western Blotting: Assess histone H3/H4 acetylation levels in treated cells (e.g., MCF-7, A549) as a functional readout.

- Comparative Controls: Include vorinostat (SAHA) as a positive control .

Q. What structural features of this compound are critical for dual HDAC/kinase inhibition?

Methodological Answer: Key structural elements include:

Q. How are cell-based antiproliferative assays designed for this compound derivatives?

Methodological Answer:

- Cell Lines: Use panels representing diverse cancers (e.g., HCC827 for EGFR-mutant NSCLC, SK-BR-3 for HER2+ breast cancer).

- Dose-Response Curves: Treat cells with 0.1–10 μM compound for 72 hours. Measure viability via MTT or CellTiter-Glo.

- Synergy Analysis: Compare single-agent efficacy vs. combinations (e.g., vorinostat + erlotinib) using Chou-Talalay plots .

Advanced Research Questions

Q. How can researchers address conflicting data on this compound efficacy across cancer models?

Methodological Answer: Discrepancies in IC₅₀ or tumor regression rates may arise from:

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- Hydroxamate Modifications: Replace with trifluoromethyl ketone or thiol groups to reduce plasma clearance.

- Linker Optimization: Shorten the aliphatic chain to improve oral bioavailability (tested in murine xenograft models).

- Prodrug Approaches: Mask the hydroxamate as an ester to enhance absorption .

Q. How is synergistic inhibition of HDAC and EGFR/HER2 validated in vivo?

Methodological Answer:

- Xenograft Models: Implant EGFR+/HER2+ tumors (e.g., H1975 NSCLC) into nude mice. Administer 50 mg/kg CUDC-101 orally daily.

- Biomarker Analysis: Quantify tumor HDAC activity (histone acetylation) and EGFR phosphorylation (immunohistochemistry).

- Combination Index (CI): Calculate CI values using CompuSyn software to confirm synergy (CI < 1) .

Q. What computational methods predict off-target effects of this compound derivatives?

Methodological Answer:

- Molecular Docking: Screen against kinase panels (e.g., KinomeScan) to identify unintended targets (e.g., VEGFR, PDGFR).

- QSAR Models: Use Schrödinger’s Maestro or MOE to correlate structural motifs with toxicity (e.g., hepatotoxicity predictors).

- Pathway Analysis: Apply Ingenuity IPA to map signaling crosstalk (e.g., PI3K/AKT modulation) .

Q. How can researchers resolve low solubility of this compound in preclinical formulations?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.